4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
Description
4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated benzophenone derivative characterized by a pentafluoro substitution on one aromatic ring and an acetoxy group (-OAc) at the para position of the other ring. This structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the acetoxy group, making it valuable in pharmaceutical synthesis, agrochemicals, and specialty materials . Its molecular formula is inferred as C₁₅H₉F₅O₃ (based on analogous compounds in and ), with a molecular weight of approximately 316.23 g/mol (similar to 4-Ethoxy-pentafluorobenzophenone, ).
Properties
IUPAC Name |
[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPLUDIRKOATMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641748 | |
| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-41-1 | |
| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-hydroxybenzophenone.
Acetylation: The hydroxyl group of 4-hydroxybenzophenone is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetoxybenzophenone.
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone may involve large-scale acetylation and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and catalysts (e.g., palladium on carbon, Pd/C).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and acidic or basic conditions.
Major Products
Substitution: Substituted benzophenones with various functional groups.
Reduction: 4-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.
Oxidation: 4-Carboxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.
Scientific Research Applications
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure, which can be useful in imaging and tracking studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the pentafluorobenzophenone core can interact with various enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8)
- Molecular Formula : C₁₃H₅F₅O
- Molecular Weight : 272.17 g/mol
- Key Differences: Lacks the acetoxy group, reducing steric bulk and electronic complexity. Exhibits stronger electron deficiency due to pentafluoro substitution, enhancing reactivity in electrophilic reactions. Applications: Widely used in UV filters, coatings, and as a precursor in photochemical synthesis (e.g., decafluorobenzopinacol via UV irradiation, ). Catalytic Interactions: In organocatalysis, its electron-deficient aromatic ring engages in weaker σ-hole interactions compared to electron-rich substrates like p-methoxy-p-nitro-benzophenone, leading to distinct enantioselectivity patterns .
2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)
4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS 351003-31-1)
4-ACETOXY-2',3'-DIFLUOROBENZOPHENONE
- Molecular Formula : C₁₅H₁₀F₂O₃ (inferred)
- Molecular Weight : ~284.24 g/mol
- Key Differences :
- Only two fluorine atoms on the aromatic ring, reducing electron-withdrawing effects.
- Lower thermal and chemical stability compared to the pentafluoro derivative.
Physicochemical and Functional Comparisons
Reactivity and Catalytic Behavior
- Organocatalysis: The pentafluoro substitution in 4-Acetoxy-pentafluorobenzophenone enhances σ-hole interactions with catalysts, though weaker than phenyl–phenyl interactions. This contrasts with trichloroacetophenone, where stronger σ-interactions dominate selectivity .
- Synthetic Utility: The acetoxy group allows post-synthetic modifications (e.g., hydrolysis to phenolic derivatives), unlike non-functionalized analogs like 2,3,4,5,6-Pentafluorobenzophenone .
Market and Regulatory Insights
- Demand Drivers: The pentafluorobenzophenone market is growing at 6.2% CAGR (2025–2030), driven by pharmaceutical and agrochemical demand . The acetoxy variant’s niche applications in OLEDs (e.g., emitter synthesis, ) position it for specialized growth.
- Regulatory Challenges : Compliance with REACH (EU) and TSCA (US) requires rigorous safety data, particularly for fluorinated compounds due to environmental persistence concerns .
Biological Activity
4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS No. 890100-41-1) is a synthetic compound notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes five fluorine atoms attached to a benzophenone core, along with an acetoxy group. Its molecular formula is .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its efficacy as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it exhibited selective cytotoxicity towards several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined through MTS assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 25 |
| HeLa | 30 |
The biological activity of this compound appears to be mediated through multiple mechanisms:
- DNA Interaction : The compound forms adducts with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Production : Enhanced ROS generation leads to oxidative stress, contributing to cell death in cancer cells.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated that the compound's fluorination significantly enhanced its antibacterial properties compared to non-fluorinated analogs.
Research on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on MCF-7 cells. They reported that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
